REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11]([CH3:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Mn]([O-])(=O)(=O)=[O:18].[K+].[Mn]([O-])(=O)(=O)=O.[OH2:28]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC>[C:1]1([N:7]2[C:11]([C:12]([OH:18])=[O:28])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6|
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)N1N=C(C=C1C)C(F)(F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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4 g
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Type
|
catalyst
|
Smiles
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[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-]
|
Name
|
~1.3
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The reaction mass was maintained at 95-100° C. during this period
|
Type
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ADDITION
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Details
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After the last portion was added
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Type
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WAIT
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Details
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the mixture was held for ˜15 minutes at 95-100° C.
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Duration
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15 min
|
Type
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FILTRATION
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Details
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The reaction mass was filtered while hot (˜75° C.) through a 1 cm thick bed of Celite® on a 150 ml
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Type
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WASH
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Details
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The filter cake was washed
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Type
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TEMPERATURE
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Details
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with warm (˜50° C.) water (3×100 mL)
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Type
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EXTRACTION
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Details
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The combined filtrate and washings were extracted with ether (2×100 mL)
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Type
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CUSTOM
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Details
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to remove a small amount of yellow, water-insoluble material
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Type
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CUSTOM
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Details
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The aqueous layer was purged with nitrogen
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Type
|
CUSTOM
|
Details
|
to remove residual ether
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Type
|
ADDITION
|
Details
|
by adding concentrated hydrochloric acid dropwise until the pH
|
Type
|
ADDITION
|
Details
|
Gas evolution was vigorous during the first two-thirds of the addition
|
Type
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FILTRATION
|
Details
|
The product was collected via filtration
|
Type
|
WASH
|
Details
|
washed with water (3×40 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight at 55° C. in vacuo
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |